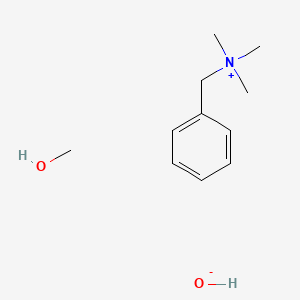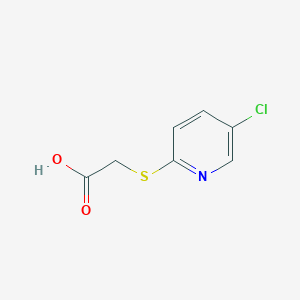![molecular formula C13H19N3O2 B8582651 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B8582651.png)
1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the piperazine ring via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine typically involves the following steps:
Nitration of Phenyl Ethylamine: The starting material, phenyl ethylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring.
Alkylation: The nitrated phenyl ethylamine is then reacted with 1-methylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halides or alkyl groups.
Oxidation: The piperazine ring can be oxidized under strong oxidizing conditions to form N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, sodium iodide in acetone.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: 1-Methyl-4-[2-(4-amino-phenyl)-ethyl]-piperazine.
Substitution: 1-Methyl-4-[2-(4-halophenyl)-ethyl]-piperazine.
Oxidation: Piperazine N-oxide derivatives.
Aplicaciones Científicas De Investigación
1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with neurotransmitter receptors.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methyl-4-[2-(3-nitro-phenyl)-ethyl]-piperazine: Similar structure but with the nitro group in the meta position.
1-Methyl-4-[2-(4-amino-phenyl)-ethyl]-piperazine: Reduction product with an amino group instead of a nitro group.
1-Methyl-4-[2-(4-halophenyl)-ethyl]-piperazine: Substitution product with a halogen atom replacing the nitro group.
Uniqueness: 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine is unique due to the presence of the nitro group in the para position, which influences its electronic properties and reactivity. This specific arrangement allows for distinct interactions with biological targets and chemical reagents, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine |
InChI |
InChI=1S/C13H19N3O2/c1-14-8-10-15(11-9-14)7-6-12-2-4-13(5-3-12)16(17)18/h2-5H,6-11H2,1H3 |
Clave InChI |
AXJGCKASOUFIMD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














